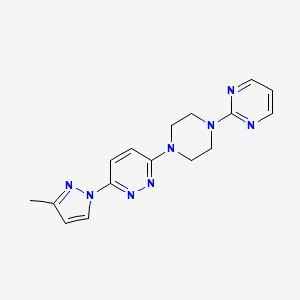
3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine, also known as MPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. MPP is a pyridazine-based compound that has been shown to exhibit a range of biological activities, including anticancer, antifungal, and antiviral properties. In
Applications De Recherche Scientifique
3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine has been studied extensively for its potential applications in the field of medicinal chemistry. One of the most promising applications of 3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine is in the treatment of cancer. 3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine has also been shown to exhibit antifungal and antiviral properties, making it a potential candidate for the treatment of fungal and viral infections.
Mécanisme D'action
The mechanism of action of 3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and physiological effects:
3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer, antifungal, and antiviral properties, 3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine has also been shown to exhibit anti-inflammatory and antioxidant activity. 3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine has been shown to inhibit the production of pro-inflammatory cytokines and to scavenge free radicals, which may contribute to its anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine for lab experiments is its potent biological activity. 3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine has been shown to exhibit potent anticancer, antifungal, and antiviral properties, making it a valuable tool for studying these biological processes. However, one of the limitations of 3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine is its potential toxicity. 3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine. One area of research is to further elucidate the mechanism of action of 3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine. Understanding the molecular targets and signaling pathways involved in 3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine's biological activity may lead to the development of more effective therapies. Another area of research is to explore the potential applications of 3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine in the treatment of other diseases, such as viral and fungal infections. Finally, further optimization of the synthesis method of 3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine may lead to the development of more efficient and cost-effective methods for producing the compound.
Méthodes De Synthèse
The synthesis of 3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine involves the reaction of 3-methylpyrazole with 6-bromo-4-(2-pyrimidinyl)piperazine in the presence of a palladium catalyst. The resulting intermediate is then treated with hydrazine hydrate to yield the final product, 3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine. The synthesis of 3-(3-Methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine has been optimized to yield high purity and high yield of the compound.
Propriétés
IUPAC Name |
3-(3-methylpyrazol-1-yl)-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8/c1-13-5-8-24(21-13)15-4-3-14(19-20-15)22-9-11-23(12-10-22)16-17-6-2-7-18-16/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDPHJDYNSCVFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Ethoxyphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2949769.png)
![7-(tert-butyl)-1,3-dimethyl-8-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2949770.png)

![2-Chloro-N-[(4-methoxy-1-benzothiophen-7-yl)methyl]acetamide](/img/structure/B2949772.png)
![2-Hydroxy-5-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B2949773.png)
![2-(3-Aminospiro[3.3]heptan-1-yl)acetic acid;hydrochloride](/img/structure/B2949774.png)
![8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2949777.png)
![methyl 3-(4-(N-benzyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2949778.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide](/img/structure/B2949781.png)
![tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B2949782.png)
![N-(3-fluoro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2949784.png)

![3-[1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2949793.png)